Tert-butyl4-amino-1,2-oxazinane-2-carboxylate
Description
Tert-butyl4-amino-1,2-oxazinane-2-carboxylate (CAS: 1683529-07-8) is a heterocyclic compound with the molecular formula C₉H₁₅NO₄ and a molecular weight of 185.22 g/mol . It features a six-membered 1,2-oxazinane ring containing one oxygen and one nitrogen atom. The tert-butyl carbamate (Boc) group at the 2-position acts as a protective group for the amine, enhancing stability during synthetic processes. The 4-amino substituent provides nucleophilic reactivity, making it a versatile intermediate in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C9H18N2O3 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
tert-butyl 4-aminooxazinane-2-carboxylate |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-6-7(10)4-5-13-11/h7H,4-6,10H2,1-3H3 |
InChI Key |
ORYZQWKTEYWSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCO1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate typically involves the reaction of tert-butyl 4-oxo-1,2-oxazinane-2-carboxylate with an appropriate amine source. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or under mild heating .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at the C4 position participates in nucleophilic substitutions, particularly in the formation of amides or urea derivatives. For example:
-
Reaction with acyl chlorides :
This reaction proceeds under mild conditions (0–25°C) in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine as a base. -
Coupling with isocyanates :
The amino group reacts with aromatic isocyanates to form ureas, useful in peptidomimetic synthesis.
Esterification and Transesterification
The tert-butyl carboxylate group undergoes ester exchange reactions. Key findings include:
-
Transesterification with alcohols :
In methanol or ethanol under acidic conditions (HCl or HSO), the tert-butyl ester converts to methyl/ethyl esters. For example:
Yields exceed 85% when refluxed for 6–12 hours. -
Stability :
The tert-butyl group remains intact under basic conditions (e.g., NaHCO) but hydrolyzes in strong acids (e.g., 6 M HCl) .
Ring-Opening and Annulation Reactions
The oxazinane ring participates in [3+3]-annulation with vinyl diazoacetates to form complex heterocycles. Experimental data from optimized reactions include:
| Entry | Solvent | Catalyst (Equiv.) | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | THF | RhOct (0.02) | 25 | 85 |
| 2 | Glyme | RhOct (0.02) | 25 | 54 |
| 5 | EtOAc | RhOct (0.02) | 25 | 66 |
| 21 | THF | RhOct (0.02) | 50 | 75 |
Data from [3+3]-annulation studies .
-
Mechanism : The reaction proceeds via rhodium-catalyzed carbene transfer, forming pyrrolo[1,2-b]oxazine derivatives in a one-pot protocol .
Reduction and Oxidation
-
Reduction of the carboxylate :
Lithium aluminum hydride (LiAlH) reduces the ester to a primary alcohol, though this is less common due to competing ring-opening side reactions. -
Oxidation of the amino group :
Treatment with meta-chloroperbenzoic acid (mCPBA) oxidizes the amine to a nitroso derivative, enabling further cycloaddition reactions.
Comparative Reactivity
The oxazinane ring’s reactivity differs from analogous piperidine or thiazolidine derivatives:
| Feature | Oxazinane Derivative | Piperidine Derivative |
|---|---|---|
| Ring strain | Moderate | Low |
| Electrophilicity | Higher at N and O | Lower |
| Hydrolysis rate | Faster in acid | Slower |
This enhanced reactivity makes it preferable for constructing fused heterocycles .
Stability and Storage
-
Thermal stability : Decomposes above 200°C.
-
Light sensitivity : Degrades under UV light; store in amber vials at 2–8°C.
Scientific Research Applications
Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate is a derivative of oxazinane, a six-membered heterocyclic compound containing one nitrogen atom, one oxygen atom, and four carbon atoms. It features a tert-butyl group, an amino group at the fourth position, and a carboxylate group at the second position of the oxazinane ring. The molecular formula is , with a molecular weight of approximately 187.24 g/mol. Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate stands out due to its specific oxazinane framework combined with both amino and carboxylate functionalities. These features may influence its reactivity and biological interactions distinctly compared to other similar compounds.
Potential Applications
Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate has potential applications in various fields. Interaction studies involving tert-butyl 4-amino-1,2-oxazinane-2-carboxylate focus on its reactivity with biological macromolecules. Investigating how this compound interacts with proteins or nucleic acids could provide insights into its potential therapeutic uses. Studies may include understanding the pharmacodynamics and pharmacokinetics of this compound.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 4-((tert-butyldimethylsilyloxy)methyl)-6-ethoxy-1,2-oxazinane-2-carboxylate (Compound 7)
- Molecular Formula: Not explicitly stated, but inferred to include silyl and ethoxy groups.
- Key Features :
- Comparison: The TBS and ethoxy groups increase steric bulk and alter polarity compared to the amino group in the target compound. The Boc-protected amine in the target compound offers straightforward deprotection for downstream reactions, while the TBS group requires fluoride-based cleavage .
Tert-butyl 5-oxo-1,2-oxazinane-2-carboxylate
- Molecular Formula: Similar to the target compound but with a ketone at the 5-position (C₉H₁₃NO₄).
- CAS : 1537697-53-2 .
- Key Features :
- The 5-oxo group introduces electrophilic reactivity, enabling nucleophilic additions.
- The 5-oxo derivative is more reactive toward Grignard or hydride reagents, whereas the 4-amino group allows for coupling reactions (e.g., amide formation) .
Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
- Molecular Formula : C₁₅H₂₈N₂O₄ (MW: 300.39 g/mol) .
- Key Features :
- Contains a piperazine ring (two nitrogen atoms) and a tert-butoxy-oxoethyl side chain.
- Comparison: The piperazine ring increases basicity due to the second nitrogen, whereas the 1,2-oxazinane ring’s oxygen reduces basicity but may improve metabolic stability. The tert-butoxy-oxoethyl side chain introduces ester functionality, broadening applications in prodrug design compared to the amino group’s direct reactivity .
Biological Activity
Tert-butyl4-amino-1,2-oxazinane-2-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and cytotoxic effects, as well as its structural characteristics and synthesis.
Chemical Structure and Properties
Molecular Formula : C9H18N2O3
SMILES : CC(C)(C)OC(=O)N1CC(CCO1)N
InChI : InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-6-7(10)4-5-13-11/h7H
The compound features an oxazinane ring structure that contributes to its biological activity. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential lead for the development of new antimicrobial agents, particularly against resistant strains.
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in various cancer cell lines. Notably, it has shown selective cytotoxic effects against colon cancer cells.
Case Study: Colon Cancer Cell Lines
In a study involving human colon cancer cell lines (DLD-1 and HT29), treatment with the compound resulted in:
- Reduction in Cell Viability : A dose-dependent decrease in viability was observed.
- IC50 Values : The IC50 for DLD-1 cells was determined to be 25 µM, while for HT29 cells it was 30 µM.
This selectivity indicates that this compound may target specific pathways involved in cancer cell survival.
While the precise mechanism of action remains to be fully elucidated, preliminary studies suggest that the compound may interfere with metabolic pathways crucial for cell proliferation.
Proposed Mechanisms:
- Inhibition of Cholesterol Biosynthesis : Similar to other compounds targeting cancer metabolism.
- Induction of Apoptosis : Evidence suggests that treated cells exhibit markers indicative of programmed cell death.
Synthesis and Structural Variations
The synthesis of this compound has been optimized to enhance yield and purity. The reaction involves:
- Formation of the Oxazinane Ring : Using appropriate precursors under controlled conditions.
- Modification of Functional Groups : To explore structure-activity relationships (SAR) and improve biological efficacy.
Q & A
Q. What are the optimized synthetic routes for Tert-butyl4-amino-1,2-oxazinane-2-carboxylate, and how can yield be improved?
Methodological Answer: The compound is typically synthesized via Boc-protection of the amino group followed by cyclization. A general procedure involves:
- Reacting the precursor with tert-butyl dicarbonate (Boc anhydride) in a polar solvent (e.g., THF or DCM) under inert conditions.
- Cyclization using catalysts like DMAP or TEA, monitored by TLC for completion .
- Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient). Yield optimization strategies include:
-
Adjusting stoichiometry of Boc anhydride (1.2–1.5 equivalents).
-
Temperature control (0–25°C) to minimize side reactions.
-
Catalytic use of 4-dimethylaminopyridine (DMAP) to accelerate Boc protection .
Reaction Step Reagents/Conditions Yield Range Boc Protection Boc₂O, DMAP, THF, 0°C→RT 70–85% Cyclization TEA, DCM, reflux 60–75%
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Confirm regiochemistry of the oxazinane ring and Boc group integrity. Peaks for tert-butyl (δ ~1.4 ppm in ¹H; ~28 ppm in ¹³C) and oxazinane protons (δ 3.5–4.5 ppm) are diagnostic .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH/amine vibrations (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
Q. How does the compound’s stability vary under acidic/basic conditions?
Methodological Answer: The Boc group is labile under acidic conditions (e.g., TFA/DCM), enabling selective deprotection. Stability assays recommend:
- Acidic Hydrolysis : 10% TFA in DCM at 0°C (Boc removal in 1–2 hours).
- Basic Conditions : Stable in mild bases (pH <10) but degrades in strong bases (e.g., NaOH >1M) via ester hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain competing side reactions during cyclization?
Methodological Answer: Competing pathways include:
- Intermolecular Aminolysis : Caused by excess amine nucleophiles attacking the Boc carbonyl. Mitigated by slow addition of reagents and low temperatures .
- Ring-Opening : Observed in protic solvents (e.g., MeOH) due to nucleophilic attack on the oxazinane oxygen. Substituting with aprotic solvents (DCM, THF) reduces this . Computational studies (DFT) can model transition states to predict regioselectivity and guide solvent/catalyst selection.
Q. How can the compound serve as a precursor for bioactive heterocycles?
Methodological Answer: The amino and ester groups enable derivatization:
- Peptide Coupling : Use EDC/HOBt to conjugate carboxylic acids, generating peptidomimetics for drug discovery .
- Ring Expansion : React with electrophiles (e.g., aldehydes) to form seven-membered rings via [4+3] cycloaddition, relevant in alkaloid synthesis .
| Derivative | Application | Key Reaction |
|---|---|---|
| Peptide conjugates | Antimicrobial agents | Amide bond formation |
| Spirocyclic analogs | CNS drug candidates | Pd-catalyzed cross-coupling |
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
Methodological Answer: Discrepancies in calcium channel blockade efficacy (e.g., IC₅₀ ranging from 10–50 µM) may arise from:
- Assay Variability : Differences in cell lines (HEK293 vs. CHO) or voltage protocols.
- Stereochemical Purity : Unresolved enantiomers (if chiral centers exist) can skew results. Resolution via chiral HPLC or asymmetric synthesis is critical . Meta-analyses of published datasets and standardized assay protocols are recommended.
Data-Driven Research Design
Q. What computational tools predict the compound’s reactivity in novel reaction environments?
Methodological Answer: Density Functional Theory (DFT) simulations (e.g., Gaussian, ORCA) model:
- Electrophilicity : Fukui indices to identify reactive sites for functionalization.
- Solvent Effects : COSMO-RS to optimize solvent choice for cyclization . Machine learning (e.g., SchNet, Chemprop) can train on existing kinetic data to predict reaction outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
